Indoleacetyl glutamic acid is a compound that combines the indole ring structure with an acetyl group and the amino acid glutamic acid. This compound is of interest in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities and applications in drug design.
Indoleacetyl glutamic acid can be synthesized from naturally occurring compounds. The indole moiety is derived from tryptophan, an essential amino acid found in many proteins, while glutamic acid is a non-essential amino acid prevalent in various food sources. The combination of these two components results in a unique structure that may exhibit specific pharmacological properties.
Indoleacetyl glutamic acid can be classified as:
The synthesis of indoleacetyl glutamic acid can be approached through several methods:
The molecular structure of indoleacetyl glutamic acid can be described as follows:
The structural representation includes:
Indoleacetyl glutamic acid may participate in various chemical reactions typical for amino acids and indoles:
These reactions are significant for modifying the compound for specific applications or enhancing its biological activity.
The mechanism of action for indoleacetyl glutamic acid is not fully elucidated but may involve several pathways:
Further studies are necessary to clarify its precise mechanisms and potential therapeutic roles.
Indoleacetyl glutamic acid has potential applications in various scientific fields:
Indoleacetyl glutamic acid (IAA-Glu) is synthesized via ATP-dependent amide bond formation between indole-3-acetic acid (IAA) and glutamate, catalyzed by Gretchen Hagen 3 (GH3) family acyl acid amidosynthetases. This reaction occurs in two steps:
The reaction requires Mg²⁺ or Mn²⁺ as cofactors for optimal activity. In vitro studies with rice OsGH3-8 demonstrate a catalytic efficiency (kcat/Km) of 4.2 × 10⁴ M⁻¹s⁻¹ for IAA, though activity decreases with auxin analogs like naphthalene acetic acid (9-fold reduction) [2]. Structural analyses reveal a Bi Uni Uni Bi Ping Pong mechanism, where ATP binds first, followed by IAA, then glutamate [2].
Table 1: Kinetic Parameters of GH3 Enzymes in IAA-Glu Synthesis
Enzyme Source | Km IAA (μM) | Km Glu (mM) | Optimal pH | Cofactor Requirement |
---|---|---|---|---|
Oryza sativa OsGH3-8 | 25 ± 3 | 0.2 ± 0.05 | 8.0 | Mg²⁺/Mn²⁺ |
Arabidopsis AtGH3-17 | 18 ± 2 | 0.3 ± 0.1 | 7.5 | Mg²⁺ |
Pisum sativum PsGH3 | 30 ± 4 | 0.4 ± 0.08 | 8.2 | Mg²⁺ |
GH3 proteins are categorized into three substrate-specific groups:
Regulation occurs at multiple levels:
IAA-Glu undergoes oxidative catabolism primarily via DIACYLGLYCEROL ACYLTRANSFERASE 1 (DAO1), a 2-oxoglutarate-dependent dioxygenase:Reaction: IAA-Glu + O2 → Oxindole-3-acetyl-glutamate (OxIAA-Glu) + CO2 + H2O [1]
DAO1 exhibits strict regioselectivity, oxidizing the C2 position of IAA’s indole ring. In planta, this irreversible modification prevents IAA reactivation and facilitates further degradation.
Table 2: Turnover Rates of IAA-Glu Catabolic Enzymes
Enzyme | Substrate | Vmax (nmol·min⁻¹·mg⁻¹) | Km (μM) | Primary Product |
---|---|---|---|---|
DAO1 | IAA-Glu | 42 ± 5 | 15 ± 2 | OxIAA-Glu |
CYP79B3 | Free IAA | 210 ± 15 | 8 ± 1 | Indole-3-acetaldoxime |
Peroxidase | Free IAA | 35 ± 4 | 85 ± 10 | 3-Methyleneoxindole |
IAA-Glu metabolism displays significant divergence across plant lineages:
Table 3: IAA-Glu Metabolic Enzyme Distribution in Angiosperms
Plant Species | GH3 Isoforms | DAO Homologs | Tissue-Specific IAA-Glu Accumulation |
---|---|---|---|
Arabidopsis thaliana | AtGH3-1, -2, -3, -4, -5, -6, -17 | AtDAO1 | Roots > Shoots |
Oryza sativa | OsGH3-1, -5, -8, -13 | OsDAO2 | Developing seeds |
Zea mays | ZmGH3-3, -7 | ZmDAO1 | Mesocotyls |
Pisum sativum | PsGH3 | PsDAO | Root nodules |
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